Biochemical Potency: Apecotrep IC50 of 29 nM for Human TRPC6
Apecotrep inhibits the human TRPC6 channel with a pIC50 of 7.5, corresponding to an IC50 of 29 nM, as determined in HEK293/TREx cells stably transfected with hTRPC6 [1]. This potency is in the same low-nanomolar range as the advanced tool compound BI-749327 (IC50 = 19 nM) and DS88790512 (IC50 = 11 nM) [2], but is over 160-fold more potent than the early tool compound TRPC6-IN-1 (EC50 = 4.66 μM) . This high potency is a critical differentiator from less optimized TRPC6 inhibitors and is consistent with the molecule's progression to advanced clinical trials.
| Evidence Dimension | TRPC6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 29 nM |
| Comparator Or Baseline | BI-749327: IC50 = 19 nM; DS88790512: IC50 = 11 nM; TRPC6-IN-1: EC50 = 4,660 nM |
| Quantified Difference | Apecotrep is 1.5x less potent than BI-749327, 2.6x less potent than DS88790512, and 161x more potent than TRPC6-IN-1. |
| Conditions | HEK293/TREx cells stably expressing human TRPC6 [1]; Data for comparators from various cell-based assays as reported in vendor datasheets [REFS-2,3,4]. |
Why This Matters
The nanomolar potency confirms that Apecotrep is a high-affinity TRPC6 inhibitor, ensuring robust target engagement at clinically relevant doses.
- [1] IUPHAR/BPS Guide to PHARMACOLOGY. apecotrep ligand page, biology tab. pIC50 7.5 (IC50 2.9x10-8 M) in HEK293/TREx cells. View Source
- [2] Adooq Bioscience. DS88790512 product page. TRPC6 inhibitor with IC50 of 11 nM. View Source
